molecular formula C22H18N2O4S2 B2606374 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide CAS No. 922642-86-2

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2606374
CAS No.: 922642-86-2
M. Wt: 438.52
InChI Key: SBSCVIYPVQKWDS-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide is a benzothiazole-derived compound characterized by three key structural features:

A benzo[d]thiazol-2-yl group, a bicyclic aromatic system with sulfur and nitrogen atoms.

A 2-(ethylsulfonyl)benzamide moiety, where the sulfonyl group enhances electron-withdrawing properties and solubility.

Its synthesis likely involves coupling reactions between benzothiazole precursors and functionalized benzamide derivatives under reflux conditions, as seen in analogous syntheses .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-2-30(27,28)20-10-6-3-7-15(20)21(26)23-14-11-12-18(25)16(13-14)22-24-17-8-4-5-9-19(17)29-22/h3-13,25H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSCVIYPVQKWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the coupling of various chemical moieties that contribute to its biological activity. The general synthetic route includes:

  • Formation of the benzothiazole ring : This is achieved through a condensation reaction involving 2-aminobenzenethiol and appropriate aldehydes.
  • Introduction of the ethylsulfonyl group : This step typically involves sulfonylation reactions with ethylsulfonic acid derivatives.
  • Final amide bond formation : The last step involves the reaction of the synthesized benzothiazole with a suitable benzoyl chloride under basic conditions.

Anticancer Activity

Several studies have reported on the anticancer properties of benzothiazole derivatives, including this compound.

  • Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). For instance, compounds similar to this structure exhibited IC50 values ranging from 5 to 20 µM, indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)
This compoundA54910
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideMCF715
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamideHT108012

The proposed mechanism of action for this compound involves:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have shown significant inhibition of AChE, which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased acetylcholine levels, potentially improving cognitive function.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated by the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Alzheimer's Disease Models : In a study focusing on Alzheimer’s disease models, compounds derived from benzothiazole showed promising results in reducing cognitive decline by inhibiting AChE activity. The compound demonstrated an IC50 value of 2.7 µM against AChE, indicating strong potential for therapeutic applications .
  • Cytotoxicity in Cancer Cell Lines : A series of benzothiazole derivatives were tested for cytotoxicity against multiple cancer cell lines. Notably, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide exhibited significant cytotoxic effects with an IC50 value lower than that of standard chemotherapy agents like doxorubicin .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide typically involves multi-step reactions that require precise control over reaction conditions to enhance yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and assess the purity of the synthesized compound.

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the ethylsulfonyl group further enhances its solubility and bioavailability, making it a candidate for drug development .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This activity is often attributed to their ability to disrupt microbial cell wall synthesis, leading to cell death. Preliminary studies suggest that this compound may also induce apoptosis in cancer cells, positioning it as a potential therapeutic agent against various infections and cancers .

Acetylcholinesterase Inhibition

Another promising application of this compound lies in its potential as an acetylcholinesterase inhibitor. Compounds containing a benzo[d]thiazole moiety have shown effectiveness in inhibiting acetylcholinesterase, an enzyme associated with Alzheimer's disease. In vitro studies have demonstrated that similar compounds can significantly lower the enzyme's activity, suggesting therapeutic implications for cognitive disorders .

Case Studies and Research Findings

A recent study synthesized a series of compounds based on the benzo[d]thiazole framework and evaluated their biological activities. Among these, one derivative demonstrated an IC50 value of 2.7 µM against acetylcholinesterase, indicating potent inhibitory action . Molecular docking studies further elucidated the binding interactions between these compounds and the active site of acetylcholinesterase, reinforcing their potential as therapeutic agents for Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
Acetylcholinesterase InhibitionCompetitive inhibition at active site

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include benzothiazole-based benzamides with variations in substituents (Table 1). Key comparisons include:

Compound Name Substituents (R₁, R₂) Molecular Weight Melting Point (°C) Key Spectral Features (1H-NMR/IR) Source
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) R₁ = H, R₂ = H 255.21 190–198 δ 7.45–8.10 (aromatic H), ν(C=O) 1660 cm⁻¹
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) R₁ = Cl (ortho), R₂ = H 289.01 201–210 δ 7.60–8.25 (Cl-substituted H), ν(C=O) 1675 cm⁻¹
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) R₁ = Cl (para), R₂ = H 289.01 202–212 δ 7.55–8.20 (Cl-substituted H), ν(C=O) 1680 cm⁻¹
Target Compound R₁ = OH (para), R₂ = SO₂CH₂CH₃ ~399.44* N/A Expected δ 6.80–8.30 (OH, SO₂), ν(C=O) ~1665 cm⁻¹

Notes:

  • The ethylsulfonyl group (SO₂CH₂CH₃) introduces stronger electron-withdrawing effects than methyl or chloro substituents, which may influence reactivity and solubility .

Spectral Data Comparison

  • 1H-NMR : Chlorinated derivatives (1.2d, 1.2e) show upfield shifts for aromatic protons adjacent to Cl (δ 7.60–8.25) . The target compound’s 4-hydroxyphenyl group would likely exhibit a broad peak for the -OH proton (~δ 5.5–6.0) and deshielded aromatic protons.
  • IR : The C=O stretch in benzamides typically appears at 1660–1680 cm⁻¹, consistent across analogues . The ethylsulfonyl group’s S=O stretches (~1350–1150 cm⁻¹) would further distinguish the target compound .

Physicochemical Properties

  • Solubility: The ethylsulfonyl group improves water solubility compared to non-polar substituents (e.g., methyl in 1.2c) but may reduce lipophilicity versus chloro derivatives .
  • Stability : Hydroxyphenyl groups can undergo oxidation, whereas sulfonamides are generally stable under physiological conditions .

Q & A

Q. Table 1: Representative Synthetic Yields

StepCatalyst/ReagentYield (%)Purity (HPLC)Reference
AmidationEDCI/DMAP39–7298–99
Rh-catalyzed cyclization[RhCp*Cl₂]₂51–8695–97

Basic: Which analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and functional groups (e.g., sulfonyl, hydroxyl). For example, the hydroxyl proton appears as a singlet at δ 9.8–10.2 ppm, while benzo[d]thiazole protons resonate at δ 7.3–8.1 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z calculated for C₂₂H₁₇N₂O₃S₂: 433.08; observed: 433.09) .
  • HPLC : Purity >98% using C18 columns with acetonitrile/water gradients .

Basic: What biological assays are used to evaluate its activity?

Methodological Answer:

  • Fluorimetric Enzymatic Assays : Acts as a substrate for alkaline phosphatase (ALP); dephosphorylation releases a fluorophore (λex/λem = 350/450 nm) .
  • Anti-inflammatory Screening : Inhibits COX-2/LOX activity in RAW 264.7 macrophages (IC₅₀: 1–10 µM) via ELISA-based cytokine quantification .
  • Kinase Inhibition : Tested against CK1 isoforms using radioactive ATP-binding assays .

Advanced: How can synthetic yields be optimized for derivatives?

Methodological Answer:

  • Catalyst Screening : Rhodium catalysts (e.g., [RhCp*Cl₂]₂) improve C-H activation efficiency, increasing yields from 51% to 86% .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance amidation kinetics compared to DCM .
  • Microwave Irradiation : Reduces reaction time (2 hours vs. 24 hours) for steps like bromomethylation .

Advanced: How to resolve contradictions in reported biological activity?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., ALP vs. kinase inhibition) arise from:

  • Assay Conditions : Varying pH (ALP assays at pH 9.8 vs. kinase assays at pH 7.4) alter substrate binding .
  • Structural Modifications : Trifluoromethyl or methoxy substituents on the benzamide moiety enhance selectivity for specific targets (e.g., CK1δ vs. CK1ε) .
  • Purity Thresholds : HPLC purity <95% may introduce off-target effects; repurify via preparative HPLC .

Advanced: What computational methods support SAR studies?

Methodological Answer:

  • Docking Simulations : AutoDock Vina predicts binding to ALP’s active site (PDB: 1ALK), highlighting hydrogen bonds with Arg166 and hydrophobic interactions with Phe256 .
  • QSAR Models : CoMFA/CoMSIA analyze substituent effects (e.g., ethylsulfonyl enhances metabolic stability; logP = 2.1–3.4) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to design derivatives for improved solubility?

Methodological Answer:

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the hydroxyl group, increasing aqueous solubility (e.g., logS from −4.2 to −2.8) .
  • Ionizable Groups : Replace ethylsulfonyl with morpholine sulfonamide (pKa ~6.5) to enhance pH-dependent solubility .
  • Prodrug Strategies : Phosphorylate the hydroxyl group for ALP-triggered activation .

Advanced: How to probe its mechanism of action in enzymatic assays?

Methodological Answer:

  • Kinetic Studies : Measure Vmax/Km shifts under varying substrate concentrations to identify competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 0.5–5 µM) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence Quenching : Monitor tryptophan residues in ALP upon ligand binding (Stern-Volmer plots) .

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